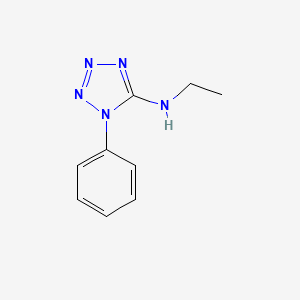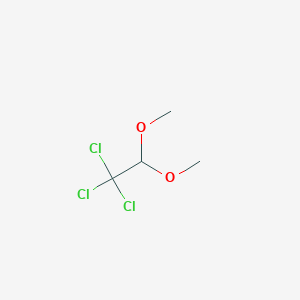
1,1,1-Trichloro-2,2-dimethoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2,2-dimethoxyethane is an organochlorine compound with the molecular formula C4H7Cl3O2. It is a colorless to pale yellow liquid used in various chemical processes and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2,2-dimethoxyethane can be synthesized through the reaction of trichloroacetaldehyde with methanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichloroacetaldehyde and methanol are continuously fed into the system. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation and other separation techniques to obtain the final compound.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted organic compounds depending on the nucleophile used.
科学的研究の応用
1,1,1-Trichloro-2,2-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.
Industry: It is utilized in the production of pesticides, solvents, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,1-trichloro-2,2-dimethoxyethane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
1,1,1-Trichloroethane: A related compound with similar chemical properties but different applications.
1,1,2-Trichloroethane: Another organochlorine compound with distinct reactivity and uses.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known pesticide with a different structure and significantly different applications.
Uniqueness
1,1,1-Trichloro-2,2-dimethoxyethane is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial processes.
特性
CAS番号 |
18272-02-1 |
|---|---|
分子式 |
C4H7Cl3O2 |
分子量 |
193.45 g/mol |
IUPAC名 |
1,1,1-trichloro-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H7Cl3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 |
InChIキー |
PDUDJCMHIBRVGF-UHFFFAOYSA-N |
正規SMILES |
COC(C(Cl)(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


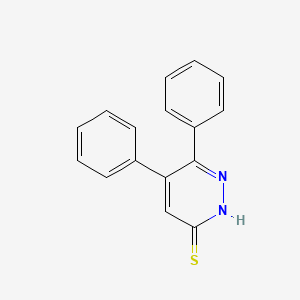
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
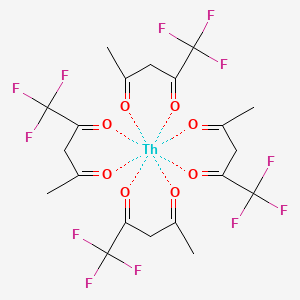
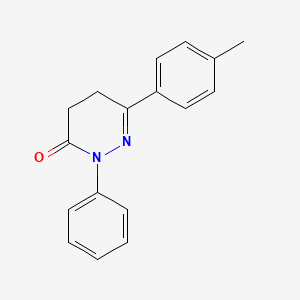
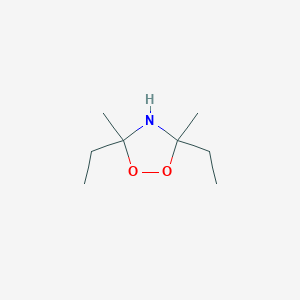
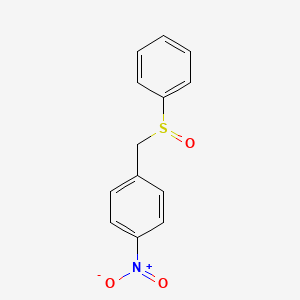
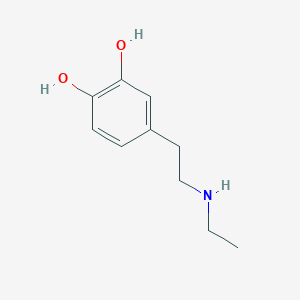
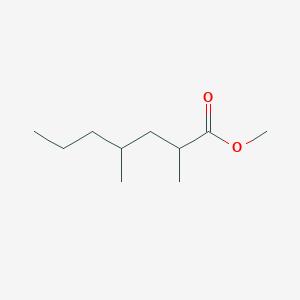

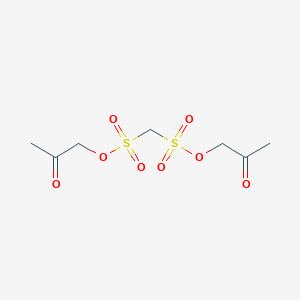
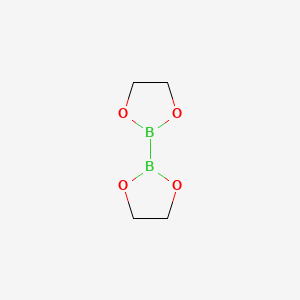
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

